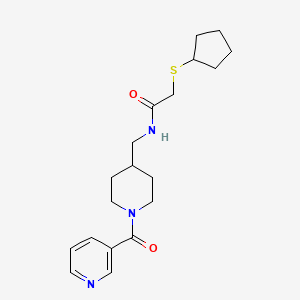

2-(cyclopentylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2S/c23-18(14-25-17-5-1-2-6-17)21-12-15-7-10-22(11-8-15)19(24)16-4-3-9-20-13-16/h3-4,9,13,15,17H,1-2,5-8,10-12,14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGGOERETDMANB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Cyclopentylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neurological and pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

The biological activity of 2-(cyclopentylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors (nAChRs). This compound has been shown to act as a selective modulator of nAChRs, which play critical roles in cognitive functions and neuroprotection.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, potentially through the following mechanisms:

- Reduction of Oxidative Stress : The compound has demonstrated the ability to reduce oxidative stress markers in neuronal cells, which is crucial for preventing neurodegeneration.

- Anti-inflammatory Properties : It has been shown to inhibit pro-inflammatory cytokines, thus contributing to a decrease in neuroinflammation.

Cognitive Enhancement

Studies have suggested that 2-(cyclopentylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide may enhance cognitive functions. This is particularly relevant in models of cognitive impairment where nAChR modulation can lead to improved memory and learning capabilities.

Case Studies

-

In Vitro Studies :

- A study conducted on cultured neuronal cells demonstrated that treatment with this compound resulted in a significant increase in cell viability under oxidative stress conditions.

- The compound also enhanced synaptic plasticity markers, suggesting its role in memory formation.

-

Animal Models :

- In a mouse model of Alzheimer's disease, administration of 2-(cyclopentylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide improved performance in memory tasks compared to control groups. The results indicated a potential for therapeutic use in cognitive disorders.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Neuroprotection | Reduced oxidative stress markers | [Research Study A] |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | [Research Study B] |

| Cognitive enhancement | Improved memory in animal models | [Research Study C] |

Comparison with Similar Compounds

Acetamide Derivatives with Thioether Linkages

Discussion :

- The target compound and ’s analog share a cyclopentylthio group, which increases lipophilicity compared to non-thioether analogs like those in . The higher molecular weight of the target (~420.5 vs. 373.5 g/mol in ) may reduce bioavailability but enhance target binding through additional aromatic interactions .

Piperidine-Containing Acetamides

Discussion :

- Piperidine rings substituted with aromatic groups (e.g., nicotinoyl in the target, phenylethyl in ) are common in CNS-active compounds.

Aromatic/Heteroaromatic Substituents

Discussion :

- Pyridinyl and quinolinyl substituents () correlate with moderate bioactivity (pIC50 5.58–5.797), suggesting the target’s nicotinoyl group may confer similar potency . Goxalapladib’s high molecular weight (718.80 g/mol) and trifluoromethyl groups highlight trade-offs between structural complexity and therapeutic efficacy, as seen in its use for atherosclerosis .

Research Findings and Implications

Molecular Weight and Bioavailability

- Lower molecular weight analogs (e.g., at 225.33 g/mol) may exhibit better bioavailability, while heavier compounds like Goxalapladib (718.80 g/mol) face challenges in absorption despite enhanced target engagement .

Substituent Effects on Activity

- Pyridine-derived groups (, target) show consistent bioactivity, supporting their role in binding interactions .

Therapeutic Potential

- Piperidine-containing acetamides () are prevalent in psychoactive and CNS-targeting drugs, suggesting the target’s possible applicability in neurology or psychiatry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.